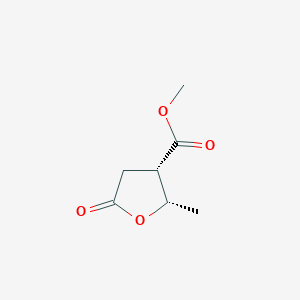![molecular formula C11H13NO2 B13810378 Cyclopentanone, 2-[(phenylamino)oxy]-](/img/structure/B13810378.png)
Cyclopentanone, 2-[(phenylamino)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone, 2-[(phenylamino)oxy]- is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol. It is also known by its IUPAC name, 2-anilinooxycyclopentan-1-one. This compound is characterized by the presence of a cyclopentanone ring substituted with a phenylaminooxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[(phenylamino)oxy]- typically involves the reaction of cyclopentanone with phenylhydroxylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of Cyclopentanone, 2-[(phenylamino)oxy]- may involve more advanced techniques such as continuous flow reactors and automated synthesis systems to enhance yield and efficiency. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanone, 2-[(phenylamino)oxy]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso derivatives under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the phenylaminooxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be employed in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Cyclopentanone, 2-[(phenylamino)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Cyclopentanone, 2-[(phenylamino)oxy]- is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopentanone, 2-[(phenylamino)oxy]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The phenylaminooxy group plays a crucial role in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone, 2-[(phenylamino)oxy]-, (2R)-: This is a stereoisomer of the compound with similar chemical properties but different spatial arrangement.
Cyclopentanone, 2-[(phenylamino)oxy]-, (2S)-: Another stereoisomer with distinct stereochemistry.
Uniqueness
Cyclopentanone, 2-[(phenylamino)oxy]- is unique due to its specific substitution pattern and the presence of the phenylaminooxy group, which imparts distinct chemical reactivity and biological activity compared to its stereoisomers and other related compounds.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-anilinooxycyclopentan-1-one |
InChI |
InChI=1S/C11H13NO2/c13-10-7-4-8-11(10)14-12-9-5-2-1-3-6-9/h1-3,5-6,11-12H,4,7-8H2 |
Clave InChI |
WTKUIUHVCORUIS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C1)ONC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Dimethylamino)ethyl]-2-methoxyphenol](/img/structure/B13810295.png)

![N-(4-fluorophenyl)-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B13810326.png)
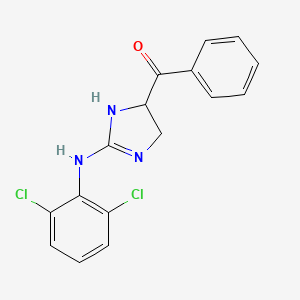
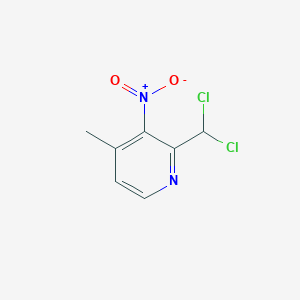
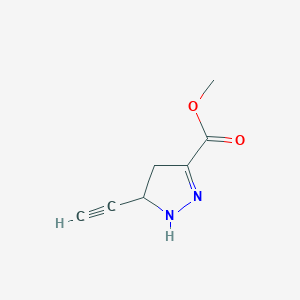
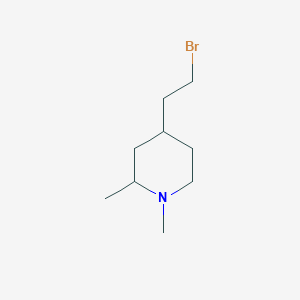

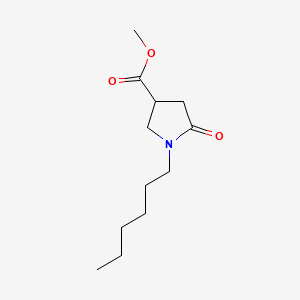
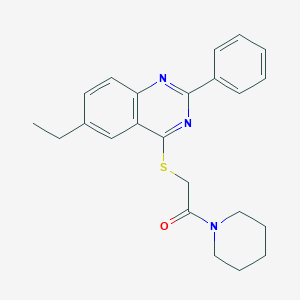
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13810386.png)
![7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione](/img/structure/B13810394.png)
![1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13810397.png)
